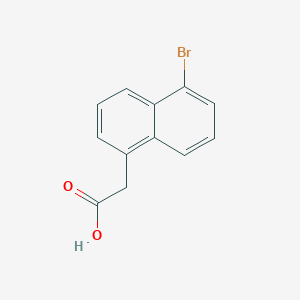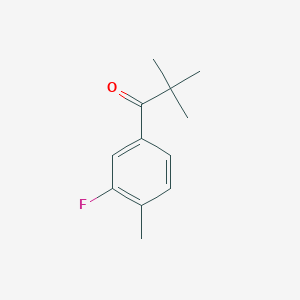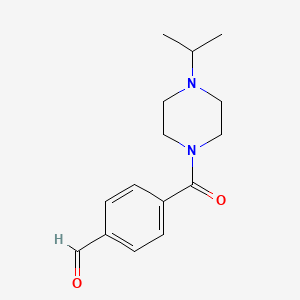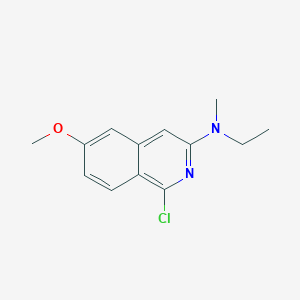
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine
Übersicht
Beschreibung
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine: is an organic compound that features a bromophenyl group, a morpholine ring, and an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine typically involves the following steps:
Bromination: The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and stability. The ethylamine chain may play a role in the compound’s overall bioactivity by interacting with biological membranes or proteins.
Vergleich Mit ähnlichen Verbindungen
[1-(3-Chlorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a chlorine atom instead of bromine.
[1-(3-Fluorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine may confer unique reactivity and binding properties compared to its chloro and fluoro analogs.
- The combination of the bromophenyl group and morpholine ring makes this compound particularly interesting for medicinal chemistry applications.
Eigenschaften
Molekularformel |
C13H19BrN2O |
|---|---|
Molekulargewicht |
299.21 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-13(10-16-5-7-17-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChI-Schlüssel |
LXCXBWNDTKQXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN1CCOCC1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


diphenylsilane](/img/structure/B8622279.png)



![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8622307.png)






![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)
